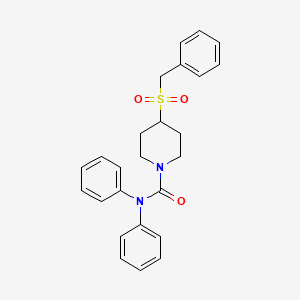

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" has been the subject of several research studies. It was initially optimized as a hit against the NS5B polymerase enzyme of the hepatitis C virus, resulting in the identification of a potent inhibitor with significant replicon activities against HCV genotypes 1b and 1a .

Synthesis Analysis

The chlorosulfonation of N-benzyl carboxamides has been investigated, resulting in the formation of sulfonyl chlorides that were further condensed with nucleophiles to yield derivatives. The spectral data of the compounds and the results of preliminary biological screening against fungi, insects, and weeds were also discussed .

Molecular Structure Analysis

A study using density functional theory (DFT) with a 6-311++G(d,p) basis set optimized the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide. The vibrational frequency, potential energy distribution, reactivity nature, electronic properties, and molecular docking analysis revealed the inhibitory nature of the compound against fungal and viral proteins .

Chemical Reactions Analysis

The compound "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" has been involved in chemical reactions leading to the formation of derivatives with potential biological activities against various organisms, as discussed in the chlorosulfonation study .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" were not directly addressed in the provided abstracts. However, the compound's inhibitory and bioactive nature against fungal and viral proteins was highlighted in the molecular structure analysis study .

SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus. CHLOROSULFONATION OF N-BENZYL CARBOXAMIDES Elaborated molecular structure, molecular docking and vibrational spectroscopic investigation of N-((4-aminophenyl)sulfonyl)benzamide with Density functional theory

科学的研究の応用

Polymer Synthesis and Material Science

- Polyamides and Poly(amide-imide)s Synthesis : Studies have explored the synthesis of polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides, demonstrating applications in creating high-performance polymers with good thermal stability and solubility in polar aprotic solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

- Gas Separation Polyimides : The development of hyperbranched polyimides for gas separation applications highlights the potential of using sulfonated diamine monomers in synthesizing polymers with specific properties such as high proton conductivity and water stability, crucial for fuel cell applications (Fang, Kita, & Okamoto, 2000).

Medicinal Chemistry and Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Research into sulfonamide-based compounds, including those with piperidine rings, has demonstrated significant potential in medicinal chemistry, particularly as carbonic anhydrase inhibitors with applications in treating conditions such as glaucoma (Mincione et al., 2001).

- Antimicrobial and Antioxidant Activities : The synthesis and evaluation of sulfonyl hydrazones with piperidine derivatives have shown promise in biological activities, including antioxidant capacity and anticholinesterase activity, indicating potential therapeutic applications (Karaman et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

将来の方向性

This could involve potential applications of the compound, areas for further research, etc.

Please consult with a chemical database or a chemistry professional for more specific information on “4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide”.

特性

IUPAC Name |

4-benzylsulfonyl-N,N-diphenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(27(22-12-6-2-7-13-22)23-14-8-3-9-15-23)26-18-16-24(17-19-26)31(29,30)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGHDIBECOWTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2514420.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)